2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide
Overview
Description
2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a benzamide group, and a benzisothiazol-3-yl moiety, making it a unique candidate for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of the benzisothiazol-3-ylamine core This core can be synthesized through the reaction of 2-aminothiophenol with chloroacetic acid under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: : Substitution reactions can introduce new substituents at various positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Typical reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide has shown potential in various scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for conditions that involve inflammation and oxidative stress.
Industry: : The compound's unique structure makes it a candidate for use in materials science and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide can be compared with other similar compounds, such as:
2-bromo-N-(2-aminophenyl)benzamide: : This compound lacks the benzisothiazol-3-yl moiety, resulting in different biological activity.
2-bromo-N-(2-(benzothiazol-2-yl)ethyl)benzamide: : This compound has a similar structure but with a different heterocyclic core, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications across multiple fields.
Properties
IUPAC Name |
2-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c17-13-7-3-1-5-11(13)16(21)19-10-9-18-15-12-6-2-4-8-14(12)24(22,23)20-15/h1-8H,9-10H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWHQUNYWMXQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC=CC=C3Br)NS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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